molecular formula C16H13ClO B2723683 (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one CAS No. 38661-91-5

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Cat. No. B2723683
CAS RN: 38661-91-5
M. Wt: 256.73
InChI Key: OHUPHNWMLWIYGY-WJDWOHSUSA-N
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Description

“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a chemical compound with the CAS Number: 38661-91-5. It has a molecular weight of 256.73 and its IUPAC name is (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is 1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a solid compound . It has a molecular weight of 256.73 .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research has been conducted on the molecular structure, spectroscopic analysis, and electronic properties of derivatives similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one". Studies have utilized techniques such as FT-IR, NMR, and X-ray diffraction to understand the compound's structure and properties. For instance, a study on the molecular structure, FT-IR, first-order hyperpolarizability, and other electronic properties of a closely related compound showcased its potential in nonlinear optical applications due to its significant hyperpolarizability values compared to standard materials like urea. This suggests its utility in optoelectronic and charge transport properties, which are crucial for semiconductor devices (A. Najiya et al., 2014).

Computational Insights and Chemical Reactivity

Another study provided computational insights into the molecular structure, electronic properties, and chemical reactivity of a related compound, employing density functional theory (DFT) to explore its geometrical framework and electronic behavior. The investigation included analyses of bond lengths, bond angles, molecular electrostatic potential surface, and vibrational assignments, contributing to a deeper understanding of its chemical behavior and potential applications in material science (Vishnu A. Adole et al., 2020).

Nonlinear Optical (NLO) Properties

Research into the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including compounds structurally similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one", revealed their potential as materials for optoelectronic applications. These studies emphasize the compounds' suitability for use in semiconductor devices due to their significant NLO activities and thermal stability, highlighting their role in enhancing electron transport materials for organic semiconductor devices (M. Shkir et al., 2019).

Antimicrobial Activity and Molecular Docking

The antimicrobial properties of certain derivatives have also been studied, with computational and experimental approaches used to examine their effectiveness against various bacterial and fungal strains. Molecular docking studies further elucidate the potential mechanisms of action, providing a foundation for developing novel antimicrobial agents (C. Sivakumar et al., 2021).

properties

IUPAC Name

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPHNWMLWIYGY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

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